molecular formula C6H9FN2O B13162449 6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol

6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol

Cat. No.: B13162449
M. Wt: 144.15 g/mol
InChI Key: SWMQBISPWFLSLI-UHFFFAOYSA-N
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Description

6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol is a pyrimidine derivative with the molecular formula C6H7FN2O This compound is known for its unique structure, which includes an ethyl group at the 6th position and a fluorine atom at the 5th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol typically involves the cyclization of appropriate precursors. One effective method reported involves the use of formamide instead of formamidine acetate. This method provides a new cyclization route for the synthesis of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Mechanism of Action

The mechanism of action of 6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, its derivatives have been shown to inhibit the growth of cancer cells by interfering with cellular signaling pathways and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-5-fluoro-3,4-dihydropyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a fluorine atom on the pyrimidine ring makes it a valuable intermediate for synthesizing various bio-active compounds.

Properties

Molecular Formula

C6H9FN2O

Molecular Weight

144.15 g/mol

IUPAC Name

6-ethyl-5-fluoro-1,4-dihydropyrimidin-4-ol

InChI

InChI=1S/C6H9FN2O/c1-2-4-5(7)6(10)9-3-8-4/h3,6,10H,2H2,1H3,(H,8,9)

InChI Key

SWMQBISPWFLSLI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(N=CN1)O)F

Origin of Product

United States

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